3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes an imidazolidine ring and a sulfonyl chloride functional group. Its molecular formula is , and it features a benzyl group attached to the imidazolidine, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry. This compound is notable for its sulfonyl chloride moiety, which is known for its ability to act as a versatile electrophile in various
There is no current information available on the specific mechanism of action of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride in biological systems.
Due to the presence of the sulfonyl chloride group, 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride is likely to be corrosive and a skin and eye irritant. It may also react exothermically (with heat release) with water. Standard safety protocols for handling corrosive and reactive chemicals should be followed when working with this compound [].
Potential применения (primeneniya) (applications): The presence of a sulfonyl chloride group suggests 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride might function as a sulfonylating agent. Sulfonylation is a chemical reaction that introduces a sulfonyl group (SO2) onto a molecule. Sulfonylating agents are used in various organic synthesis reactions to modify the properties of molecules .
Исследования в области протеомики (Issledovaniya v oblasti proteomiki) (Proteomics research): Several vendors that supply 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride categorize it as a research tool for proteomics . Proteomics is the study of the entire set of proteins expressed by an organism. Sulfonylation can be used to modify proteins, allowing researchers to study protein function, interactions, and localization within cells .
Safety considerations: As with any chemical, it's crucial to handle 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride with appropriate safety precautions, following recommended protocols and wearing necessary personal protective equipment.
Research indicates that compounds similar to 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride exhibit significant biological activities. These include:
The synthesis of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride can be achieved through several methods:
The applications of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride are diverse:
Interaction studies involving 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride often focus on its binding affinity and inhibitory effects on specific biological targets. For example:
Several compounds share structural similarities with 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzene Sulfonamide | Contains a benzene ring and sulfonamide | Known for its antibacterial properties |
Toluene Sulfonamide | Similar structure but solid at room temp | Easier handling due to solid state |
Benzimidazole Sulfonamide | Incorporates a benzimidazole moiety | Exhibits diverse biological activities |
4-Aminobenzenesulfonamide | Contains an amino group on the benzene | Used primarily for antibacterial applications |
The uniqueness of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride lies in its specific combination of an imidazolidine structure with a sulfonyl chloride group, which enhances its reactivity and potential applications compared to other similar compounds .
The historical development of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride can be traced through the broader evolution of both imidazolidine chemistry and sulfonyl chloride methodology. Imidazolidines were first reported in systematic studies dating back to 1952, when the first unsubstituted imidazolidine synthesis was achieved. The compound class represents a fundamental advancement in heterocyclic chemistry, formally derived by the addition of four hydrogen atoms to imidazole structures. The historical significance of imidazolidine compounds extends beyond their structural novelty, as they have served as important building blocks in medicinal chemistry and synthetic methodology development.
The sulfonyl chloride functional group component of this compound draws its historical significance from the pioneering work in organosulfur chemistry that began in the mid-19th century. Benzenesulfonyl chloride, the archetypal sulfonyl chloride, was first described through chlorosulfonation reactions of benzene with chlorosulfuric acid. The development of sulfonyl chlorides as synthetic reagents gained momentum due to their exceptional reactivity toward nucleophiles, particularly amines and alcohols, leading to the formation of sulfonamides and sulfonate esters respectively.
The specific compound 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride emerged from the convergence of these two chemical domains during the early 21st century. The compound was first catalogued in chemical databases in 2010, with subsequent modifications and characterizations continuing through 2025. This timeline reflects the growing sophistication in synthetic methodology that allows for the precise construction of molecules containing multiple functional groups with distinct reactivity profiles.
Recent advances in imidazolidine synthesis have demonstrated increasingly sophisticated approaches to highly substituted derivatives. These methodological developments have created opportunities for the incorporation of sulfonyl chloride functionality into imidazolidine frameworks, leading to compounds like 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride that possess both the structural complexity of substituted heterocycles and the synthetic utility of activated sulfur-containing electrophiles.
3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride belongs to multiple structural classifications that reflect its complex molecular architecture. Primarily, it is classified as a sulfonyl chloride derivative, specifically an organosulfur compound containing the characteristic sulfur-chlorine bond that defines this functional group class. The sulfonyl chloride moiety exhibits tetrahedral geometry around the sulfur center, with two oxygen atoms, one chlorine atom, and one carbon-based substituent completing the coordination sphere.
The imidazolidine component of the molecule places this compound within the broader category of heterocyclic compounds, specifically five-membered nitrogen-containing rings. Imidazolidines are classified as cyclic aminals, representing saturated analogues of imidazole structures. The presence of the benzyl substituent at the 3-position and the oxo group at the 2-position further classifies this compound as a substituted 2-oxoimidazolidine derivative.
Structural Classification Category | Specific Classification | Defining Features |
---|---|---|
Primary Functional Group | Sulfonyl Chloride | S(=O)2Cl moiety with tetrahedral sulfur |
Heterocyclic Framework | Imidazolidine | Five-membered ring with two nitrogen atoms |
Substitution Pattern | 3-Benzyl-2-oxo derivative | Benzyl group at N-3, carbonyl at C-2 |
Molecular Architecture | Bicyclic system | Fused heterocycle with aromatic benzyl group |
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride. This nomenclature precisely describes the molecular structure by identifying the imidazolidine core as the parent structure, the 2-oxo substitution indicating the carbonyl group at the 2-position, the 3-benzyl substitution indicating the benzylmethyl group attached to the nitrogen at position 3, and the 1-sulfonyl chloride substitution indicating the sulfonyl chloride group attached to the nitrogen at position 1.
The compound's molecular formula C10H11ClN2O3S reflects the presence of ten carbon atoms forming the imidazolidine ring system and benzyl substituent, eleven hydrogen atoms distributed across the molecular framework, one chlorine atom in the sulfonyl chloride functional group, two nitrogen atoms comprising the imidazolidine ring, three oxygen atoms from the carbonyl and sulfonyl groups, and one sulfur atom in the sulfonyl chloride moiety. The structural complexity is further emphasized by the compound's exact mass of 274.0178911 Daltons, as determined through high-resolution mass spectrometry.
The significance of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride in synthetic organic chemistry stems from its unique combination of reactive functional groups and structural features that enable diverse chemical transformations. As a sulfonyl chloride derivative, this compound serves as an electrophilic reagent capable of forming sulfonamide bonds through reactions with primary and secondary amines. This reactivity profile positions the compound as a valuable synthetic intermediate for the construction of complex molecules containing both heterocyclic frameworks and sulfonamide linkages.
The imidazolidine component of the molecule contributes additional synthetic utility through its potential for ring-opening reactions and further functionalization. Recent advances in imidazolidine chemistry have demonstrated that highly substituted derivatives can undergo selective transformations that preserve the heterocyclic core while introducing additional functional groups. The presence of the 2-oxo group creates opportunities for enolate chemistry and related transformations, while the benzyl substituent provides a handle for potential debenzylation reactions or aromatic substitution chemistry.
The compound's role in synthetic methodology is exemplified by its potential applications in sulfonamide synthesis, a transformation of fundamental importance in medicinal chemistry and pharmaceutical development. Sulfonyl chlorides react with amines to produce sulfonamides with high efficiency and generally excellent yields, often exceeding 90 percent under optimized conditions. The incorporation of the imidazolidine framework into this transformation creates opportunities for the synthesis of heterocycle-containing sulfonamides with potentially enhanced biological activity profiles.
Recent research has highlighted the importance of sulfonyl chlorides in developing environmentally benign synthetic protocols. Novel reagent systems combining hydrogen peroxide and metal chlorides have enabled room-temperature sulfonamide formation with excellent yields, suggesting that compounds like 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride could benefit from these methodological advances. The compound's structural complexity also positions it as a valuable building block for diversity-oriented synthesis approaches, where multiple reactive sites can be selectively modified to generate libraries of related compounds.
3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride occupies a distinctive position within the broader landscape of sulfonyl chloride chemistry, representing an advanced example of structurally complex sulfonyl chloride derivatives. Traditional sulfonyl chlorides, such as benzenesulfonyl chloride and methanesulfonyl chloride, serve as foundational reagents in organic synthesis due to their straightforward preparation and predictable reactivity patterns. These simpler sulfonyl chlorides have established the fundamental reactivity principles that govern this functional group class, including their electrophilic nature and their tendency to react with nucleophiles to form sulfonate esters and sulfonamides.
The evolution from simple sulfonyl chlorides to more complex derivatives like 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride reflects the growing sophistication in synthetic organic chemistry and the demand for more functionally diverse reagents. While benzenesulfonyl chloride can be prepared through the direct chlorosulfonation of benzene using chlorosulfuric acid, the synthesis of heterocycle-containing sulfonyl chlorides requires more advanced synthetic strategies. This increased synthetic complexity is justified by the enhanced functional group compatibility and the expanded scope of chemical transformations that these advanced sulfonyl chlorides can facilitate.
Sulfonyl Chloride Type | Structural Complexity | Synthetic Accessibility | Functional Group Tolerance |
---|---|---|---|
Methanesulfonyl chloride | Simple aliphatic | High | Limited |
Benzenesulfonyl chloride | Simple aromatic | High | Moderate |
3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride | Complex heterocyclic | Moderate | High |
The position of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride within sulfonyl chloride chemistry is further defined by its potential for selective reactivity. Unlike simple sulfonyl chlorides that exhibit primarily electrophilic behavior at the sulfur center, this compound contains multiple sites for potential chemical transformation. The imidazolidine ring system provides opportunities for nucleophilic attack, while the benzyl substituent offers possibilities for aromatic substitution reactions. This multi-site reactivity creates opportunities for cascade reactions and one-pot synthetic transformations that would not be possible with simpler sulfonyl chloride reagents.
The compound also represents an important example of how modern synthetic methodology has enabled the construction of sulfonyl chlorides containing sensitive functional groups. The presence of the 2-oxo group and the imidazolidine ring system requires synthetic approaches that can tolerate these structural features while still introducing the reactive sulfonyl chloride functionality. This requirement has driven methodological developments in sulfonyl chloride synthesis, including the use of milder chlorinating agents and more selective reaction conditions that preserve complex molecular architectures.
Recent advances in sulfonyl chloride chemistry have demonstrated the value of incorporating heterocyclic frameworks into these reactive intermediates. The development of imidazole-1-sulfonyl azide reagents for diazotransfer reactions exemplifies how heterocyclic sulfonyl derivatives can provide advantages in terms of stability, cost, and ease of use compared to traditional reagents. 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride represents a continuation of this trend toward more sophisticated and functionally diverse sulfonyl chloride reagents that can address the increasingly complex synthetic challenges encountered in modern organic chemistry.
The conversion of sulfoxides to sulfonyl chlorides represents one of the most established classical approaches for preparing sulfonyl chloride derivatives [1]. This methodology involves the oxidative chlorination of the corresponding sulfoxide intermediate using chlorine gas or related chlorinating agents. For 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride, the process typically begins with the preparation of the corresponding sulfoxide derivative, which is subsequently subjected to chlorination conditions [2] [3].
The mechanism proceeds through the formation of chlorosulfoxonium intermediates, which undergo nucleophilic attack by chloride ions to yield the desired sulfonyl chloride [4]. Temperature control is critical during this transformation, with optimal conditions typically maintained between negative ten degrees Celsius and positive twenty degrees Celsius to prevent thermal decomposition [1]. The chlorination step generally requires approximately two point zero to two point eight equivalents of chlorine gas, representing a significant improvement over direct sulfide chlorination methods [1].
Direct oxidative chlorination of sulfide precursors provides an alternative classical route to sulfonyl chlorides. This methodology involves the simultaneous oxidation and chlorination of sulfur-containing substrates, typically employing chlorine gas in aqueous or organic media [2] [5]. The process has been extensively studied for aromatic sulfides, where the reaction proceeds through multiple intermediates including sulfenyl chlorides, sulfoxide derivatives, and ultimately sulfonyl chlorides [2].
The reaction mechanism involves initial formation of sulfenyl chlorides through chlorination of the sulfide, followed by oxidation to the corresponding sulfoxide, and subsequent chlorination to yield the final sulfonyl chloride product [6]. Control of water content in the reaction medium proves crucial, as excess water can lead to hydrolysis of the desired product, while insufficient water may result in incomplete oxidation [2].
The classical synthesis of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride can also be achieved through direct sulfonylation of preformed imidazolidine derivatives [7] [8]. This approach involves the preparation of 3-benzyl-2-oxoimidazolidine through conventional condensation reactions of ethylenediamine derivatives with carbonyl compounds, followed by introduction of the sulfonyl chloride functionality [9].
The imidazolidine ring formation typically proceeds through cyclization of urea intermediates, which can be prepared by reaction of aniline derivatives with isocyanates [9]. The benzyl substituent is commonly introduced through nucleophilic substitution reactions with benzyl halides [10]. Subsequent sulfonylation can be achieved using chlorosulfonic acid or related sulfonylating agents under controlled conditions [11].
Recent advances in continuous flow chemistry have revolutionized the synthesis of sulfonyl chlorides, offering enhanced safety profiles and improved process control [12] [13]. For 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride preparation, continuous flow protocols enable precise temperature management and reduced residence times, minimizing thermal decomposition and side reactions [4].
Modern continuous flow systems utilize microreactor technology with reactor volumes as small as six hundred thirty-nine microliters, achieving space-time yields exceeding six point seven kilograms per liter per hour [4]. The optimal conditions involve residence times of approximately forty-one seconds, providing excellent conversion while maintaining product quality [12]. These systems offer superior heat transfer capabilities compared to batch processes, enabling better control of highly exothermic oxidative chlorination reactions [14].
Photocatalytic approaches have emerged as promising alternatives for sulfonyl chloride synthesis, utilizing visible light irradiation to promote oxidative transformations [15] [16]. Potassium poly(heptazine imide) serves as an effective heterogeneous photocatalyst for the conversion of thioacetate precursors to sulfonyl chlorides under mild conditions [16]. The chromoselective nature of these catalytic systems allows for precise control over reaction pathways through wavelength selection [17].
Transition metal catalysis has also been employed for sulfonyl chloride formation, with copper-based systems showing particular promise [18]. These catalytic methods often provide enhanced functional group tolerance and enable reactions under milder conditions compared to traditional chlorination protocols [19]. The use of chiral catalysts opens possibilities for asymmetric synthesis of optically active sulfonyl chloride derivatives [19].
Environmental considerations have driven the development of greener approaches to sulfonyl chloride synthesis [20] [13]. Water-based oxyhalogenation reactions using oxone and potassium halides provide environmentally benign alternatives to traditional chlorine gas methods [20]. These protocols typically achieve excellent yields while minimizing the use of hazardous reagents and reducing waste generation [18].
Solvent-free conditions have been investigated for certain transformations, utilizing solid-supported reagents or neat reaction conditions [21]. Surfactant-promoted reactions in water enable the formation of electron donor-acceptor complexes, facilitating sulfonyl chloride formation under mild conditions [21]. The implementation of deep eutectic solvents as green reaction media represents another promising approach for sustainable synthesis [22].
Commercial-scale production of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride requires careful consideration of process scalability and economic factors [14] [23]. Multistep continuous processes have been successfully implemented for related sulfonyl chloride derivatives, demonstrating the feasibility of large-scale continuous manufacturing [23]. These processes typically integrate multiple unit operations including halogen exchange, sulfonylation, and purification steps [23].
Temperature control becomes increasingly challenging at larger scales due to the highly exothermic nature of oxidative chlorination reactions [14]. Advanced process control systems with level monitoring and feedback control are essential for safe and efficient scale-up [14]. The use of automated continuous synthesis and isolation systems enables production of multi-hundred-gram quantities while maintaining consistent product quality [14].
The formation of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride involves several key intermediates depending on the synthetic route employed [4] [6]. In oxidative chlorination pathways, the initial formation of sulfenyl chlorides represents a critical intermediate stage [6]. These species subsequently undergo oxidation to form sulfoxide intermediates, which can be isolated and characterized under controlled conditions [2].
Chlorosulfoxonium intermediates play a crucial role in the final chlorination step, where nucleophilic attack by chloride ions leads to sulfonyl chloride formation [6]. The stability and reactivity of these intermediates depend strongly on the electronic properties of the imidazolidine substituents and the reaction conditions employed [24]. Spectroscopic studies have confirmed the presence of these intermediates through nuclear magnetic resonance and mass spectrometry techniques [4].
Kinetic studies of sulfonyl chloride formation reveal complex reaction profiles that often exhibit sigmoidal behavior [4]. The rate-determining step typically involves the oxidation of sulfide or sulfoxide intermediates rather than the final chlorination reaction [2]. Temperature dependence studies indicate activation energies in the range of forty to sixty kilojoules per mole for most oxidative chlorination processes [25].
Solvent effects play a significant role in determining reaction rates, with polar protic solvents generally accelerating the transformation [25]. The presence of water can dramatically alter the kinetic profile, with optimal water concentrations required to balance oxidation efficiency with product stability [2]. Hammett correlations for substituted aromatic systems reveal positive rho values, indicating that electron-withdrawing groups accelerate the sulfonyl chloride formation [25].
Primary deuterium isotope effects have been observed in certain sulfonyl chloride formation reactions, particularly those involving carbon-hydrogen bond activation [26]. Kinetic solvent isotope effects comparing heavy water to normal water provide insights into the mechanism of hydrolysis and oxidation steps [25]. These effects vary systematically with electronic substituent effects, providing evidence for the proposed reaction mechanisms [27].
Secondary isotope effects have been measured for specific transformations, offering additional mechanistic information about transition state structures [26]. The magnitude of observed isotope effects correlates with the degree of bond making and breaking in the rate-determining step [25]. Chlorine isotope effects have proven particularly valuable for understanding nucleophilic substitution mechanisms at sulfur centers [24].
Crystallization represents the primary method for purification of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride, taking advantage of its solid-state properties at ambient temperatures [28]. Controlled addition of water to reaction mixtures promotes crystal formation while minimizing hydrolysis of the acid-labile sulfonyl chloride functionality [28]. The crystallization process typically involves aging the reaction mixture for a minimum of thirty minutes to promote optimal crystal growth [28].
Solvent selection proves critical for effective crystallization, with chlorinated organic solvents such as ethylene dichloride commonly employed [28]. The addition of small amounts of organic cosolvents, typically ten to fifteen weight percent based on the dry product, facilitates crystal size enhancement [28]. Temperature control during crystallization maintains the range of twenty to sixty degrees Celsius to balance crystallization rate with product stability [28].
High-performance liquid chromatography provides an effective method for both analytical assessment and preparative purification of sulfonyl chloride derivatives [29] [30]. Reversed-phase chromatography using water-acetonitrile mobile phases with trifluoroacetic acid modifiers achieves excellent separation of the target compound from related impurities [29]. The detection wavelength of two hundred ten nanometers provides adequate sensitivity for quantitative analysis [29].
Flash column chromatography on silica gel using cyclohexane-acetone mobile phases enables preparative-scale purification [30]. The inherent instability of sulfonyl chlorides in the presence of water requires careful control of chromatographic conditions to prevent hydrolysis [31]. Polymer-supported sulfonyl chloride derivatives have been developed to facilitate purification and handling [32].
Quality assessment of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride involves multiple analytical techniques to ensure product purity and identity [29]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic chemical shifts for the sulfonyl chloride functionality and imidazolidine ring system [10]. Proton nuclear magnetic resonance typically shows distinctive patterns for the benzyl substituent and ring methylene protons [10].
High-performance liquid chromatography coupled with diode array detection enables quantitative purity assessment with detection limits in the milligram per milliliter range [29]. The method demonstrates excellent linearity over the concentration range of zero point zero one to zero point zero three milligrams per milliliter with correlation coefficients approaching unity [29]. Mass spectrometry provides molecular ion confirmation and fragmentation pattern analysis for structural verification [10].
Elemental analysis serves as an additional quality control measure, confirming the expected carbon, hydrogen, nitrogen, sulfur, and chlorine content [10]. Infrared spectroscopy reveals characteristic absorption bands for the carbonyl, sulfonyl, and carbon-chlorine functionalities [10]. Thermal analysis techniques assess thermal stability and decomposition behavior, providing important information for storage and handling procedures [28].